An In-depth Technical Guide to the Chemical Properties of Piperidine-2-thione
An In-depth Technical Guide to the Chemical Properties of Piperidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-2-thione, also known as δ-valerothiolactam, is a sulfur-containing heterocyclic compound belonging to the thiolactam class. It is the thio-analogue of the more common piperidin-2-one (δ-valerolactam). The incorporation of a sulfur atom in place of oxygen in the lactam ring imparts unique chemical reactivity and biological properties, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Piperidine derivatives are foundational scaffolds in the pharmaceutical industry, appearing in numerous drug classes and natural alkaloids.[1] Piperidine-2-thione serves as a versatile synthetic intermediate for the development of novel therapeutics and complex molecular architectures.[2] This guide provides a comprehensive overview of its core chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
The fundamental physicochemical properties of piperidine-2-thione are summarized in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.
Table 1: Physicochemical Properties of Piperidine-2-thione
| Property | Value | Source |
| CAS Number | 13070-01-4 | Multiple Sources |
| Molecular Formula | C₅H₉NS | Multiple Sources |
| Molecular Weight | 115.20 g/mol | Multiple Sources |
| Appearance | Colorless to pale yellow solid or liquid | - |
| Density | 1.09 g/cm³ | - |
| Boiling Point | 169.1 °C at 760 mmHg | - |
| Flash Point | 56.1 °C | - |
| LogP | 1.416 | - |
| PSA (Polar Surface Area) | 44.12 Ų | - |
| InChI | InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | [2] |
| SMILES | S=C1CCCCN1 | [2] |
Molecular Structure and Reactivity
Conformation and Tautomerism
Piperidine-2-thione consists of a six-membered piperidine ring containing a thioamide functional group. The piperidine ring typically adopts a half-chair conformation.[3] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the thione form (a thioamide) and the thiol form (an iminothiol).
Caption: Thione-thiol tautomerism in piperidine-2-thione.
Similar to related compounds like 2-mercaptopyridine, the equilibrium for piperidine-2-thione strongly favors the thione tautomer, especially in polar solvents and in the solid state.[4] This preference is attributed to the greater stability of the C=S double bond within the thioamide group compared to the C=N double bond in the thiol form, and favorable resonance stabilization.[4] The thiol form, although a minor component, is crucial for explaining certain reactivity patterns, such as S-alkylation reactions.
Reactivity
The thioamide group is the primary site of reactivity. The sulfur atom is nucleophilic and can be readily alkylated or oxidized. The presence of the thiol tautomer allows for reactions typical of thiols. The nitrogen atom's lone pair is less available for reactions compared to a simple amine due to delocalization into the C=S bond. The thione functional group provides a reactive site for various chemical modifications, making it a valuable building block in synthetic chemistry.
Synthesis and Characterization
Experimental Protocol: Synthesis via Thionation of δ-Valerolactam
A common and effective method for synthesizing piperidine-2-thione is the thionation of its corresponding lactam, δ-valerolactam (piperidin-2-one), using a thionating agent such as Lawesson's Reagent.[5][6]
Objective: To convert the carbonyl group of δ-valerolactam into a thiocarbonyl group.
Materials:
-
δ-Valerolactam (piperidin-2-one) (1.0 eq)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (0.5 eq)
-
Anhydrous Toluene (or other high-boiling, non-polar solvent like xylene)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve δ-valerolactam (1.0 eq) in anhydrous toluene.
-
Addition of Reagent: Add Lawesson's Reagent (0.5 eq) to the solution. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although it is not always strictly necessary.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine. This step helps to remove acidic impurities and byproducts from the Lawesson's reagent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure piperidine-2-thione.
Caption: General workflow for the synthesis of piperidine-2-thione.
Spectroscopic Characterization
The structure of piperidine-2-thione can be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for Piperidine-2-thione
| Technique | Expected Features |
| FT-IR | N-H stretch: Broad peak around 3200-3100 cm⁻¹. C-H stretch: Peaks around 2950-2850 cm⁻¹. Thioamide I band (C=S stretch): Strong peak in the 1250-1020 cm⁻¹ region. Thioamide II band (N-H bend): Peak around 1550-1500 cm⁻¹. |
| ¹H NMR | N-H proton: Broad singlet, typically downfield (> 8 ppm). α-CH₂ protons (to C=S): Multiplet around 3.2-3.5 ppm. α-CH₂ protons (to N): Multiplet around 2.7-3.0 ppm.[7] β, γ-CH₂ protons: Multiplets in the 1.5-2.0 ppm range.[7][8] |
| ¹³C NMR | Thiocarbonyl (C=S): Characteristic downfield signal, typically > 200 ppm. α-Carbon (to C=S): Signal around 45-55 ppm. Other ring carbons: Signals in the 20-40 ppm range. |
| Mass Spec. | [M+H]⁺: Expected at m/z = 116.05.[2] |
Note: Exact chemical shifts (ppm) are dependent on the solvent used.
Biological Activity and Applications
While piperidine-2-thione itself is not a widely used therapeutic, the thiolactam and piperidine scaffolds are of great importance in drug discovery.
-
Synthetic Intermediate: It is a key precursor for synthesizing more complex, biologically active molecules. The piperidine scaffold is present in drugs with applications as antipsychotics, analgesics, and antihistamines.[1][9]
-
Antimicrobial Potential: Thiolactams, including N-thiolated β-lactams, have demonstrated promising antibacterial activity, particularly against drug-resistant strains like Staphylococcus aureus.[10][11] Their mechanism often involves interaction with cellular thiols.[11] Some thiolactones and their enzymatic hydrolysis are studied for their role in quorum sensing and potential as antimicrobial agents.[12]
-
Enzyme Inhibition: The piperidine ring is a common feature in enzyme inhibitors. The unique electronic and steric properties of the thioamide group can be exploited to design specific inhibitors for various enzyme targets.
-
H₂S Donors: Certain thiolactams have been investigated as hydrogen sulfide (H₂S) donors, which have potential therapeutic effects in cardiovascular conditions.[3][13]
Caption: Logical relationship of Piperidine-2-thione to its applications.
Conclusion
Piperidine-2-thione is a heterocyclic compound with a rich chemical profile defined by its thioamide group and the conformational properties of the piperidine ring. Its thione-thiol tautomerism governs much of its reactivity. Well-established synthetic protocols, primarily through the thionation of δ-valerolactam, make it readily accessible for research. While its direct applications are limited, its role as a versatile synthetic precursor for generating novel compounds with significant biological potential ensures its continued relevance for scientists in organic synthesis, medicinal chemistry, and drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Piperidine-2-thione (C5H9NS) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Organothio β-Lactams Offer New Opportunities for Controlling Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
